GSK1331268

Description

UNII-5H2QQ669K9, identified as 2-amino-4-methylthiazole-5-carboxylic acid, is a heterocyclic organic compound with a thiazole backbone. Its molecular formula is C₅H₆N₂O₂S, and it has a molecular weight of 158.18 g/mol . Key physicochemical properties include a LogP (octanol-water partition coefficient) of -0.72, indicating moderate hydrophilicity, and a polar surface area of 96.18 Ų, reflecting its hydrogen-bonding capacity .

Its synthetic accessibility score (3.56/5) and compliance with Lipinski’s Rule of Five (0 violations) classify it as a promising candidate for further medicinal chemistry optimization .

Properties

CAS No. |

1207197-70-3 |

|---|---|

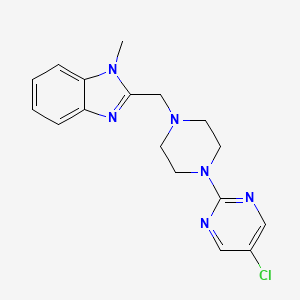

Molecular Formula |

C17H19ClN6 |

Molecular Weight |

342.8 g/mol |

IUPAC Name |

2-[[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]methyl]-1-methylbenzimidazole |

InChI |

InChI=1S/C17H19ClN6/c1-22-15-5-3-2-4-14(15)21-16(22)12-23-6-8-24(9-7-23)17-19-10-13(18)11-20-17/h2-5,10-11H,6-9,12H2,1H3 |

InChI Key |

IXXZGBOSQDVMTC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C4=NC=C(C=N4)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GSK1331268; GSK 1331268; GSK-1331268. |

Origin of Product |

United States |

Preparation Methods

The synthesis of GSK1331268 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:

Formation of the Benzodiazole Core: The core structure is synthesized through a series of reactions involving the condensation of appropriate starting materials.

Substitution Reactions: The benzodiazole core undergoes substitution reactions to introduce the necessary functional groups.

Final Assembly: The final step involves the coupling of the substituted benzodiazole with a piperazine derivative to form this compound.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

GSK1331268 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: This compound can undergo substitution reactions, particularly at the piperazine and benzodiazole moieties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: As a modulator of mGluR2, GSK1331268 is used in research to study the role of this receptor in various chemical processes.

Biology: The compound is used to investigate the biological pathways involving mGluR2 and its role in cellular signaling.

Mechanism of Action

GSK1331268 exerts its effects by modulating the activity of the metabotropic glutamate receptor 2 (mGluR2). This receptor is involved in the regulation of neurotransmitter release in the central nervous system. By acting as a positive modulator, this compound enhances the receptor’s response to its natural ligand, glutamate. This modulation leads to changes in cellular signaling pathways, which can have therapeutic effects in conditions such as schizophrenia .

Comparison with Similar Compounds

Research Implications

UNII-5H2QQ669K9’s balanced hydrophilicity and low enzyme inhibition make it a safer lead compound for antimicrobial or anti-inflammatory applications.

Biological Activity

UNII-5H2QQ669K9, commonly known as Ibutamoren or MK-677, is a growth hormone secretagogue that has garnered attention for its potential therapeutic applications. This compound mimics the action of ghrelin, a hormone that stimulates appetite and promotes growth hormone release. This article explores the biological activity of Ibutamoren, focusing on its mechanisms, effects in various populations, and implications for clinical use.

Ibutamoren primarily functions by stimulating the ghrelin receptor (GHSR), leading to increased secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1). The increase in these hormones plays a crucial role in various physiological processes, including metabolism, muscle growth, and cognitive function.

Key Mechanisms:

- Ghrelin Mimicry: Ibutamoren binds to GHSR, enhancing GH release from the pituitary gland.

- Increased IGF-1 Levels: Elevated IGF-1 levels contribute to anabolic processes and muscle preservation.

- Neuroprotective Effects: Research suggests potential benefits in neurodegenerative conditions due to IGF-1's role in neuronal health.

Growth Hormone Release

In clinical studies involving healthy young men, Ibutamoren was shown to significantly increase GH pulse frequency and plasma IGF-I levels in a dose-dependent manner. Notably, daily administration led to GH levels comparable to those found in younger populations, indicating its potential utility in treating age-related GH deficiencies.

Clinical Applications

Ibutamoren has been investigated for several clinical applications:

-

Growth Hormone Deficiency:

- Studies demonstrate its effectiveness in enhancing GH levels in adults with somatotropic deficiencies.

-

Muscle Wasting Conditions:

- In patients with chronic illnesses or those undergoing severe weight loss, Ibutamoren has shown promise in reversing protein catabolism and improving nitrogen balance.

-

Alzheimer's Disease:

- Despite increasing IGF-1 levels, Ibutamoren did not show efficacy in slowing the progression of Alzheimer's symptoms over a 12-month period.

-

Age-related Muscle Loss:

- Research indicates that Ibutamoren may help mitigate sarcopenia by preserving lean body mass in elderly subjects.

Case Studies

Several case studies have highlighted the biological activity of Ibutamoren:

| Study | Population | Findings |

|---|---|---|

| Study 1 | Healthy Young Men | Increased GH and IGF-1 levels post-administration; improved nitrogen balance observed. |

| Study 2 | Elderly Patients | Enhanced GH release but no significant impact on cognitive decline in Alzheimer's patients. |

| Study 3 | Patients with Muscle Wasting | Significant reversal of protein catabolism; improved overall health metrics noted. |

Safety and Side Effects

While Ibutamoren is generally well-tolerated, some side effects have been reported:

- Increased appetite

- Mild edema

- Potential for insulin resistance with prolonged use

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.